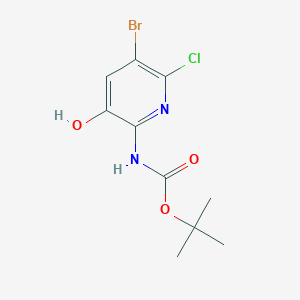
Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-YL)carbamate is an organic compound . It is often used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of this compound can be achieved through several steps . The pyridine is reacted with hydrobromic acid in a nucleophilic substitution reaction to produce 5-bromopyridine. A hydroxylation reaction is then used to introduce a hydroxy group into the 5-bromopyridine. Finally, a tert-butyl carbamate group is introduced into the 5-bromo-3-hydroxypyridine to obtain the final product .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromo group, a chloro group, a hydroxy group, and a tert-butyl carbamate group .Chemical Reactions Analysis
This compound can participate in various chemical reactions due to the presence of bromo and hydroxy functional groups. These reactions include condensation, substitution, and hydroxylation .Physical And Chemical Properties Analysis
This compound is a white crystalline solid . It has a molecular weight of 289.13, a density of 1.552, and a predicted boiling point of 363.8±42.0 °C . It is soluble in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a compound structurally similar to the one , has been utilized in studies exploring isomorphous crystal structures. This research involved analyzing the crystal structures of chlorodiacetylene and iododiacetylene derivatives, highlighting the significance of hydrogen and halogen bonds involving carbonyl groups. Such studies provide insight into the molecular interactions and crystalline properties of related carbamates, aiding in the understanding of their chemical behavior and potential applications in materials science (Baillargeon et al., 2017).
Organic Synthesis
In organic synthesis, derivatives similar to tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate are often employed as intermediates. For instance, the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan demonstrated the utility of tert-butyl carbamates in constructing complex organic molecules. Such reactions are fundamental in developing pharmacologically active compounds and exploring new synthetic pathways (Padwa et al., 2003).
Protective Group Chemistry
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as a new class of N-(Boc) nitrone equivalents. This discovery opens up possibilities for their use as building blocks in organic synthesis, showcasing the versatility of tert-butyl carbamate derivatives in protecting group chemistry. These compounds serve as precursors to N-(Boc)hydroxylamines, which are valuable in synthesizing various organic molecules, including potential drug candidates (Guinchard et al., 2005).
Hydrogen Bond Analysis
Research on carbamate derivatives, such as tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, contributes to the understanding of molecular architecture through the analysis of hydrogen bonds. The study of these compounds' crystal packing provides insights into the interplay of strong and weak hydrogen bonds, which is crucial for designing molecules with desired physical and chemical properties (Das et al., 2016).
Safety and Hazards
This compound may be toxic and should be avoided direct contact with skin and eyes . It is also flammable and should be kept away from open flames and high heat sources . It should be stored in a dry, cool, and well-ventilated place . Appropriate personal protective equipment, such as laboratory gloves, safety glasses, and protective clothing, should be worn when handling this compound .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O3/c1-10(2,3)17-9(16)14-8-6(15)4-5(11)7(12)13-8/h4,15H,1-3H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCWPLCBROEIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2696785.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2696787.png)
![Tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate;hydrochloride](/img/structure/B2696788.png)
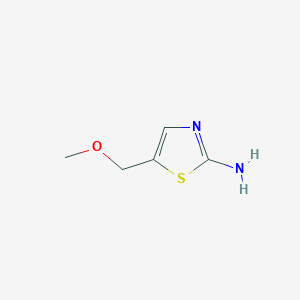
![7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2696794.png)
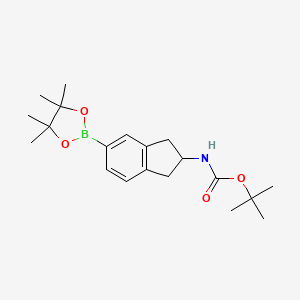
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2696799.png)


![3-Ethenylsulfonyl-N-[4-(furan-2-yl)phenyl]propanamide](/img/structure/B2696803.png)
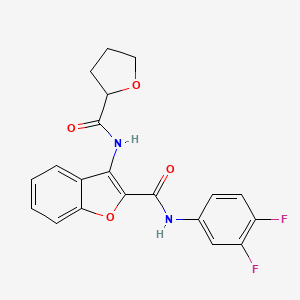
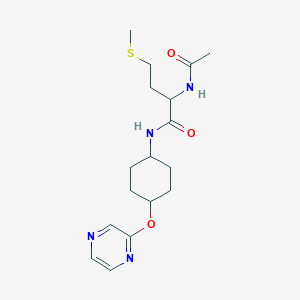
![3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2696807.png)
